molecular formula C13H10ClN3O4 B7467026 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B7467026
M. Wt: 307.69 g/mol
InChI Key: FTRWEQRQUIEFBG-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C13H10ClN3O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 3-chloro-4-methoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid
  • 3-[(4-Methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
  • 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Uniqueness

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c1-21-9-3-2-7(6-8(9)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWEQRQUIEFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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